B1574984 PSCA (105-133)

PSCA (105-133)

カタログ番号: B1574984
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Prostate stem cell antigen;  PSCA

科学的研究の応用

PSCA Expression and Prostate Cancer

Prostate stem cell antigen (PSCA) has been extensively studied for its role in prostate cancer. Research by Gu et al. (2000) indicates that PSCA expression increases with higher Gleason scores, advanced stages, and in bone metastases of prostate cancer. This suggests its potential as a prognostic marker and a molecular target in advanced prostate cancer (Gu et al., 2000). Reiter et al. (1998) found PSCA to be highly up-regulated in prostate cancer, highlighting its utility in diagnosis and therapy (Reiter et al., 1998).

PSCA in Other Cancers

Saeki et al. (2010) discussed PSCA's upregulation in bladder and pancreatic cancers, and its contrasting downregulation in esophageal and gastric cancer, suggesting a dual role in tumor promotion or suppression depending on the cellular context (Saeki et al., 2010). Bahrenberg et al. (2000) also noted a reduced expression of PSCA in bladder and gastric tumors, implying its potential as a marker for early carcinogenesis in these tissues (Bahrenberg et al., 2000).

Therapeutic Applications

Raff et al. (2009) discussed the promise of PSCA in the treatment of prostate cancer, correlating its expression with clinical benchmarks like Gleason score and metastasis (Raff et al., 2009). Saffran et al. (2001) demonstrated the therapeutic potential of anti-PSCA monoclonal antibodies in treating prostate cancer, especially in inhibiting tumor growth and metastasis formation (Saffran et al., 2001).

Diagnostic Applications

Leyton et al. (2008) explored the use of PSCA-specific antibody fragments for imaging PSCA-expressing prostate cancer tumors, which could be significant in diagnostic applications (Leyton et al., 2008).

PSCA in Genetic Studies

Shi et al. (2012) associated PSCA polymorphisms with the risk of gastric cancer, suggesting its role in susceptibility to this type of cancer (Shi et al., 2012). Zhigang et al. (2004) found that PSCA expression correlated with increasing pathological grade, advanced stage, and progression to androgen-independence in prostate cancer (Zhigang et al., 2004).

Potential in Immunotherapy

Wang (2012) highlighted the application of PSCA in immunotherapy for cancers, underscoring its role as both a diagnostic and prognostic biomarker (Wang, 2012).

特性

配列

AILALLPAL

ソース

Homo sapiens (human)

保存方法

Common storage 2-8℃, long time storage -20℃.

同義語

Prostate stem cell antigen (105-133); PSCA (105-133)

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。